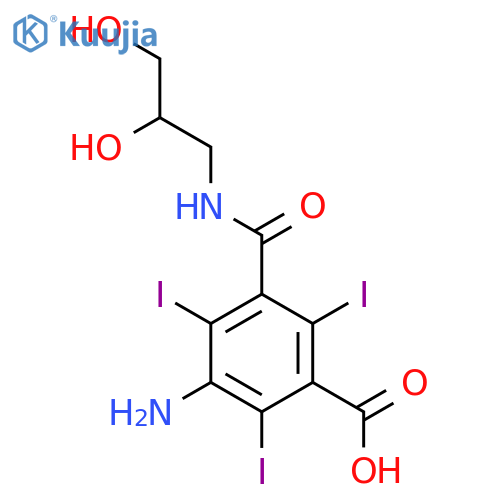

Cas no 111453-32-8 (5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid)

111453-32-8 structure

商品名:5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid 化学的及び物理的性質

名前と識別子

-

- ATH standard

- 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid

- 3-AMino-5-[[(2,3-dihydroxypropyl)aMino]carbonyl]-2,4,6-triiodo-benzoic Acid

- PU-H71

- 3-amino-5-(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodobenzoic acid

- NS00003101

- 3-Amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoic acid

- 111453-32-8

- SCHEMBL8063055

- Benzoic acid, 3-amino-5-[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodo-

- EC 601-093-6

- DTXSID40473936

- 3-Amino-5-[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodobenzoic acid

- AGN-PC-00GZVS

- rac-5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acid

- PSP5WGH7JU

- J-002577

- 5-amino-2,4,6-triiodoisophthalic acid mono-(2,3-dihydroxy-propyl) amide

- URFBLIYCWAORDM-UHFFFAOYSA-N

- ZK39211

-

- インチ: InChI=1S/C11H11I3N2O5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)8(14)5(6)11(20)21/h3,17-18H,1-2,15H2,(H,16,19)(H,20,21)

- InChIKey: URFBLIYCWAORDM-UHFFFAOYSA-N

- ほほえんだ: C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I

計算された属性

- せいみつぶんしりょう: 631.78000

- どういたいしつりょう: 631.7802g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 400

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 133Ų

じっけんとくせい

- PSA: 136.37000

- LogP: 2.01980

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A604865-50mg |

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid |

111453-32-8 | 50mg |

$ 201.00 | 2023-09-08 | ||

| TRC | A604865-500mg |

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid |

111453-32-8 | 500mg |

$ 1608.00 | 2023-09-08 |

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

111453-32-8 (5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid) 関連製品

- 22871-58-5(2,4,6-Triiodo-3-(N-hydroxyethylcarbamoyl)-5-aminobenzoic Acid)

- 76801-93-9(5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 42464-96-0(NNMTi)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 624-75-9(Iodoacetonitrile)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:111453-32-8)3-AMino-5-[[(2,3-dihydroxypropyl)aMino]carbonyl]-2,4,6-triiodo-benzoic Acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ